(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid

Peptide Synthesis Solid-Phase Chemistry Physical Characterization

(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-methylphenyl)propanoic acid, commonly designated Fmoc-2-methyl-L-phenylalanine or Fmoc-Phe(2-Me)-OH, is an Fmoc-protected, non‑proteinogenic L‑amino acid. It is a core building block for Fmoc‑solid‑phase peptide synthesis (SPPS), enabling the site‑specific introduction of an ortho‑methyl substituent onto the phenylalanine side chain.

Molecular Formula C25H23NO4
Molecular Weight 401.5 g/mol
CAS No. 211637-75-1
Cat. No. B557946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid
CAS211637-75-1
Synonyms211637-75-1; Fmoc-Phe(2-Me)-OH; Fmoc-2-methyl-L-phenylalanine; FMOC-L-2-Methylphe; Fmoc-L-2-Methylphenylalanine; (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoicacid; FMOC-2-METHY-L-PHENYLALANINE; (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-methylphenyl)propanoicacid; (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(2-methylphenyl)propanoicacid; AC1MC50S; FMOC-O-ME-L-PHE-OH; 47817_ALDRICH; FMOC-L-2-ME-PHE-OH; SCHEMBL119509; 47817_FLUKA; CTK8C5625; MolPort-001-758-363; ZINC4208800; CF-357; AKOS015837309; N-FMOC-L-2-METHYLPHENYLALANINE; AB06733; AM83414; FL058-1; OR14567
Molecular FormulaC25H23NO4
Molecular Weight401.5 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C25H23NO4/c1-16-8-2-3-9-17(16)14-23(24(27)28)26-25(29)30-15-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28)/t23-/m0/s1
InChIKeyGYFMRMRGTNDDAT-QHCPKHFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-2-methyl-L-phenylalanine (CAS 211637-75-1) – Procurement-Ready Ortho-Methyl Phenylalanine Building Block for SPPS


(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-methylphenyl)propanoic acid, commonly designated Fmoc-2-methyl-L-phenylalanine or Fmoc-Phe(2-Me)-OH, is an Fmoc-protected, non‑proteinogenic L‑amino acid. It is a core building block for Fmoc‑solid‑phase peptide synthesis (SPPS), enabling the site‑specific introduction of an ortho‑methyl substituent onto the phenylalanine side chain. This structural feature modifies hydrophobic character and steric bulk, making the compound valuable for peptide‑based drug discovery, structure‑activity relationship (SAR) studies, and supramolecular biomaterials research . The compound is commercially available from multiple suppliers in purities ≥97–98% (HPLC) and is supplied as a white to off‑white solid .

Fmoc-2-methyl-L-phenylalanine (CAS 211637-75-1) – Why In‑Class Substitution with Unmodified or Differently Substituted Phenylalanine Derivatives Is Not Advisable


Fmoc‑phenylalanine derivatives are not interchangeable. The position and nature of the aromatic ring substitution directly influence the peptide’s physicochemical profile, conformational behavior, and biological performance [1]. Unmodified Fmoc‑L‑phenylalanine (Fmoc‑Phe‑OH) lacks the additional methyl group, while para‑methyl, meta‑methyl, N‑methyl, and D‑isomer analogs exhibit distinct hydrophobicity, melting behavior, optical rotation, and steric properties. Procurement based solely on the Fmoc‑phenylalanine core, without verifying the exact substitution pattern, can lead to unintended alterations in peptide folding, self‑assembly, proteolytic stability, and target binding. The following evidence‑based comparisons quantify these material differences and provide the rationale for selecting the ortho‑methyl L‑enantiomer.

Fmoc-2-methyl-L-phenylalanine (CAS 211637-75-1) – Direct Quantitative Comparison Against Structural Analogs


Melting Point vs. Unsubstituted Fmoc‑Phe‑OH – A 62°C Lower Value That Alters Solid‑Phase Handling

Fmoc-2-methyl-L-phenylalanine melts at 118 °C, whereas the unsubstituted analog Fmoc‑L‑phenylalanine (Fmoc‑Phe‑OH) melts at 180–187 °C . The ortho‑methyl group lowers the melting point by approximately 62 °C, reflecting reduced crystal lattice energy. This difference affects solubility behavior during SPPS and influences the choice of solvent systems and coupling conditions.

Peptide Synthesis Solid-Phase Chemistry Physical Characterization

LogP (Lipophilicity) vs. Unsubstituted Fmoc‑Phe‑OH – ~1.3 Unit Increase in ACD/LogP from Ortho‑Methylation

The ACD/LogP of Fmoc-2-methyl-L-phenylalanine is 5.87, compared with ACD/LogP ≈ 4.6 for Fmoc‑L‑phenylalanine [1]. The ortho‑methyl substituent increases calculated lipophilicity by approximately 1.3 log units. This enhancement can translate into greater membrane permeability or altered self‑assembly behavior in peptide constructs, a property not achievable with the unsubstituted parent compound.

Lipophilicity Drug Design Physicochemical Property

Specific Optical Rotation vs. N‑Methyl and D‑Enantiomer Analogs – Enantiopure Identity Confirmation

Fmoc-2-methyl-L-phenylalanine exhibits a specific optical rotation of –45° (c=1, DMF) . In contrast, the D‑enantiomer Fmoc‑2‑methyl‑D‑phenylalanine rotates +58° ± 1° , and the N‑methylated L‑derivative Fmoc‑N‑Me‑Phe‑OH rotates –55° ± 3° . The magnitude and sign of rotation provide a definitive, quantitative check of enantiomeric identity and chiral integrity—essential for ensuring the correct stereochemistry in biologically active peptides.

Chiral Purity Enantiomeric Identity Quality Control

Hydrophobicity and Steric Bulk – Class‑Level Inference from Self‑Assembly and SAR Studies

Incorporation of α‑methyl‑L‑phenylalanine or ortho‑methylphenylalanine into Fmoc‑dipeptides markedly alters supramolecular nanostructure morphology and hydrogel formation ability . While direct head‑to‑head quantitative data comparing Fmoc‑2‑methyl‑L‑Phe to Fmoc‑L‑Phe in identical peptide sequences are sparse, class‑level evidence demonstrates that ortho‑methyl substitution increases hydrophobicity (ACD/LogP 5.87 vs 4.6) and introduces steric hindrance that restricts side‑chain rotation . These effects are exploited in SAR campaigns to fine‑tune receptor binding, proteolytic stability, and material properties.

Peptide Self-Assembly Hydrogelation Structure-Activity Relationship

Fmoc-2-methyl-L-phenylalanine (CAS 211637-75-1) – Primary Procurement‑Driven Application Scenarios


Ortho‑Methyl Phenylalanine Scanning for Peptide SAR and Stability Optimization

Fmoc-2-methyl-L-phenylalanine is directly incorporated via standard Fmoc‑SPPS to generate peptide analogs with increased side‑chain hydrophobicity (LogP +1.3 vs Fmoc‑Phe‑OH) and ortho‑steric bulk . This substitution is used to probe the tolerance of hydrophobic binding pockets, reduce proteolytic susceptibility, or alter self‑assembly propensity in peptide biomaterials .

Enantiopure Peptide Synthesis Requiring L‑Stereochemistry

The L‑enantiomer (specific rotation –45°) must be used to maintain the native L‑configuration of peptide chains . Substitution with the D‑enantiomer (rotation +58°) or the DL‑racemic mixture would invert stereochemistry, potentially abolishing biological activity or changing material self‑assembly pathways .

Development of Fmoc‑Peptide Hydrogels with Tuned Nanostructure

When incorporated into Fmoc‑dipeptides, the ortho‑methylphenylalanine residue influences supramolecular nanostructure morphology and hydrogel network formation . The increased hydrophobicity (ACD/LogP 5.87) and steric hindrance can be leveraged to engineer biomaterials with controlled stiffness, drug release, or antimicrobial properties .

Quality‑Controlled SPPS Building Block for cGMP Manufacturing

The compound is supplied with defined purity (≥97–98% by HPLC), characterized melting point (118 °C), and optical rotation (–45°) . These specifications enable rigorous incoming QC and ensure batch‑to‑batch reproducibility in process development and cGMP peptide manufacturing.

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